molecular formula C39H33N5O4 B12340482 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-trityl-2H-tetrazol-5-yl)butanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-trityl-2H-tetrazol-5-yl)butanoic acid

Cat. No.: B12340482
M. Wt: 635.7 g/mol
InChI Key: KAVTYNLYJFKSFA-PGUFJCEWSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-trityl-2H-tetrazol-5-yl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trityl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-trityl-2H-tetrazol-5-yl)butanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Tetrazole Formation: The tetrazole ring is introduced through a cyclization reaction involving appropriate precursors.

    Trityl Protection: The trityl group is added to protect the tetrazole ring.

    Coupling Reactions: The protected intermediates are coupled to form the final compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the tetrazole ring or other functional groups.

    Substitution: Substitution reactions can occur at various positions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could lead to partially or fully reduced tetrazole rings.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Groups: The Fmoc and trityl groups are commonly used in peptide synthesis to protect amino acids.

Biology

    Bioconjugation: The compound can be used to link biomolecules for various applications, including drug delivery and diagnostics.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-trityl-2H-tetrazol-5-yl)butanoic acid would depend on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The Fmoc and trityl groups can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-trityl-2H-tetrazol-5-yl)butanoic acid: Similar in structure but may have different protecting groups or substituents.

    Fmoc-Protected Amino Acids: Commonly used in peptide synthesis.

    Trityl-Protected Compounds: Used in various organic synthesis applications.

Uniqueness

The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-trityl-2H-tetrazol-5-yl)butanoic acid lies in its combination of protecting groups and functional moieties, which confer specific reactivity and stability properties.

Properties

Molecular Formula

C39H33N5O4

Molecular Weight

635.7 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-trityltetrazol-5-yl)butanoic acid

InChI

InChI=1S/C39H33N5O4/c45-37(46)35(40-38(47)48-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-36-41-43-44(42-36)39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,40,47)(H,45,46)/t35-/m1/s1

InChI Key

KAVTYNLYJFKSFA-PGUFJCEWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CC[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CCC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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